molecular formula C19H17N5OS2 B2798867 2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034560-17-1

2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No. B2798867
M. Wt: 395.5
InChI Key: OBDJKBSYIHIJRJ-UHFFFAOYSA-N
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Description

The compound contains a benzothiazole moiety, which is a heterocyclic compound that has been found to have various biological activities . It also contains a triazole ring, which is another type of heterocycle that is often used in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Scientific Research Applications

Anticancer Applications

Benzothiazole derivatives, including those structurally related to the compound of interest, have shown promise as potential antitumor agents. The structural simplicity of the benzothiazole nucleus and its ability to serve as a ligand for various biomolecules have driven significant interest in the development of chemotherapeutic agents based on this scaffold. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, antidiabetic, and, most notably, antitumor properties. The 2-arylbenzothiazoles, in particular, are under development for their anticancer potential, highlighting the importance of the benzothiazole nucleus in drug discovery (Kamal, Hussaini, & Malik, 2015; Ahmed et al., 2012).

Antimicrobial and Anti-inflammatory Applications

Benzothiazole and its derivatives have been evaluated for their antimicrobial and anti-inflammatory activities. These compounds, through various synthetic methodologies, have been designed to enhance these biological activities, indicating their potential as therapeutic agents against microbial infections and inflammation. The review by Sumit, Kumar, & Mishra, 2020, further emphasizes the pharmacological importance of benzothiazole derivatives, including their antimicrobial and anti-inflammatory properties.

Antioxidant Applications

The synthesis and pharmacological evaluation of benzofused thiazole derivatives, including their in vitro antioxidant activities, demonstrate the potential of these compounds as alternative antioxidant agents. The antioxidant activity of these compounds against various reactive species highlights their therapeutic potential in managing oxidative stress-related conditions (Raut et al., 2020).

Molecular Docking Studies

Molecular docking studies of benzothiazole derivatives provide insights into their potential as anti-inflammatory and antioxidant agents by determining their probable binding models. These studies help in understanding the interaction mechanisms of these compounds with biological targets, further validating their therapeutic potential (Raut et al., 2020).

Future Directions

Benzothiazole and triazole derivatives are areas of active research in medicinal chemistry, and new compounds with these moieties are continually being synthesized and evaluated for their biological activities . This compound could potentially be a candidate for further study in this area.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS2/c25-18(13-26-19-23-15-8-4-5-9-17(15)27-19)22-16(12-24-20-10-11-21-24)14-6-2-1-3-7-14/h1-11,16H,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDJKBSYIHIJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzo[d]thiazol-2-ylthio)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

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